N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole and benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and benzodiazole intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole moiety, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to various cellular effects. For example, in cancer cells, it may inhibit key signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole moiety, used in different chemical and biological contexts.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of benzodioxole and benzodiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-24-13-4-5-14-15(8-13)22-19(21-14)27-10-18(23)20-9-12-3-6-16-17(7-12)26-11-25-16/h3-8H,2,9-11H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJMSQGHPOFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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